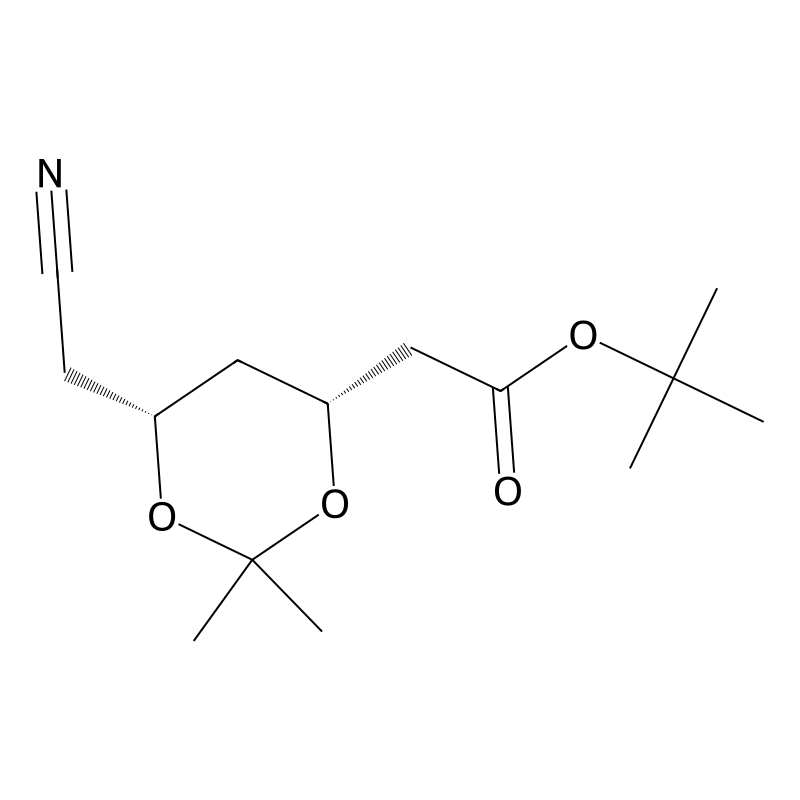

(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound with the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol. It is characterized by its crystalline powder form, with a melting point ranging from 65°C to 70°C. The compound features a dioxane ring structure, which is significant in various chemical applications. Its IUPAC name reflects its stereochemistry and functional groups, including a tert-butyl group and a cyanomethyl substituent .

The chemical reactivity of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is influenced by its functional groups. Key reactions include:

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

- Nucleophilic Substitution: The cyanomethyl group can undergo nucleophilic attack, making it a potential precursor for various synthetic pathways.

- Reduction Reactions: The nitrile group may be reduced to an amine or aldehyde under suitable conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

The synthesis of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate typically involves:

- Formation of the Dioxane Ring: Starting materials such as dimethyl acetal and appropriate aldehydes can be reacted under acidic conditions to form the dioxane structure.

- Cyanomethylation: The introduction of the cyanomethyl group can be achieved through nucleophilic substitution using cyanide sources.

- Esterification: Finally, the tert-butyl acetate moiety can be introduced via esterification with tert-butyl alcohol and acetic acid.

This multi-step synthesis underscores the complexity involved in producing this compound.

Interaction studies involving (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate are essential for understanding its reactivity and potential biological effects. Investigating how this compound interacts with enzymes or receptors could provide insights into its utility in drug development or other biochemical applications.

Several compounds share structural similarities with (4R,6R)-tert-butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (4S,6R)-tert-butyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | C₁₄H₂₃NO₄ | Stereoisomer with different chirality at C(4) |

| 2-(cyanomethyl)-1,3-dioxolane | C₇H₉NO₂ | Similar dioxolane structure but lacks tert-butyl group |

| tert-butyl 4-cyanoacrylate | C₁₃H₁₅NO₂ | Contains a cyanoacrylate moiety used in polymerization |

These comparisons highlight the uniqueness of (4R,6R)-tert-butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate due to its specific stereochemistry and functional groups that contribute to its distinct chemical behavior and potential applications.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant